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Compound of Interest

Compound Name: 2-Amino-4,5-difluorobenzoic acid

Cat. No.: B1220705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and

analytical methodologies for 4,5-Difluoroanthranilic acid. This compound serves as a crucial

building block in the synthesis of various pharmaceutical agents. Accurate characterization is

paramount for ensuring the quality, purity, and consistency of this key starting material in drug

discovery and development.

Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of 4,5-Difluoroanthranilic acid

is presented below.

Property Value Reference

Molecular Formula C₇H₅F₂NO₂

Molecular Weight 173.12 g/mol

Melting Point 181-183 °C

Appearance
White to off-white crystalline

powder

CAS Number 83506-93-8
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Spectroscopic and Analytical Data
The following sections detail the expected and reported spectroscopic data for 4,5-

Difluoroanthranilic acid, providing a benchmark for its identification and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,5-

Difluoroanthranilic acid. The expected chemical shifts are influenced by the electron-

withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-

donating effect of the amino group.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

6.72 q 1H Aromatic H

7.60 q 1H Aromatic H

~11-13 br s 1H -COOH [1][2][3][4]

~4-6 br s 2H -NH₂

Note: The broad singlets for the -COOH and -NH₂ protons are due to hydrogen bonding and

exchange with solvent. Their chemical shifts can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.
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Chemical Shift (δ) ppm Assignment

~165-185 C=O (Carboxylic Acid)

~150-160 (d, ¹JCF) C-F

~140-150 (d, ¹JCF) C-F

~110-135 Aromatic C-H and C-NH₂

~100-115 Aromatic C-COOH

Note: The carbon atoms attached to fluorine will exhibit splitting (doublets) due to carbon-

fluorine coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 4,5-Difluoroanthranilic

acid based on their characteristic vibrational frequencies.[5][6]

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Sharp N-H Stretch (Amino group)

2500-3300 Broad O-H Stretch (Carboxylic Acid)

~1700 Strong C=O Stretch (Carboxylic Acid)

1600-1650 Medium N-H Bend (Amino group)

1500-1600 Medium-Strong C=C Stretch (Aromatic Ring)

1200-1300 Strong C-N Stretch

1000-1200 Strong C-F Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

173 [M]⁺ (Molecular Ion)

156 [M-OH]⁺

128 [M-COOH]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4,5-Difluoroanthranilic acid in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.[7]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.[7]

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to
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the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (Solid):

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.[8]

Instrument: An FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder or clean ATR crystal.

Place the sample in the instrument and collect the sample spectrum.

The instrument records the interferogram and performs a Fourier transform to obtain the

infrared spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for small organic molecules include:
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Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy

electron beam.[9][10]

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed

into the mass spectrometer, creating charged droplets.[9]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for the characterization of a chemical

compound and the logical relationship between the analytical techniques and the information

obtained.
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Caption: General workflow for the synthesis and characterization of a chemical compound.
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Analytical Techniques Derived Information
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Caption: Integration of data from various analytical techniques for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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